![molecular formula C18H20ClN3O2 B2713957 2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1795443-14-9](/img/structure/B2713957.png)
2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Description
2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Heterocyclic compounds, including pyridazinones, have been extensively studied for their chemical synthesis methods and potential biological activities. For instance, the synthesis of pyridazinone derivatives has been shown to involve reactions with antipyrin, leading to compounds with antimicrobial and antifungal activities (G. H. Sayed et al., 2003). Such methodologies highlight the versatility of pyridazinones in generating new chemical entities with potential biological applications.
Biological Activities and Pharmacological Potential
The exploration of biological activities is a significant area of research for compounds like 2-(2-(3-(4-chlorophenyl)azepan-1-yl)-2-oxoethyl)pyridazin-3(2H)-one. Similar compounds have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. For example, a series of pyridazinone derivatives demonstrated promising anticonvulsant activity and significant muscle relaxant activity, indicating their potential in developing new therapeutic agents (B. Sharma et al., 2013).
Anticancer and Antiangiogenic Activities
Pyridazinones have also been investigated for their anticancer, antiangiogenic, and antioxidant properties. A study on new pyridazinone derivatives revealed inhibitory effects on the viability of various human cancer cell lines, showing potent antiangiogenic activity against specific proangiogenic cytokines involved in tumor progression (V. T. Kamble et al., 2015). This research direction underscores the therapeutic potential of pyridazinone derivatives in cancer treatment.
Corrosion Inhibition
Beyond biological activities, pyridazinone derivatives have applications in materials science, such as corrosion inhibition. For example, a pyridazinium bromide derivative showed effective inhibition against the corrosion of carbon steel in acidic media, demonstrating the chemical versatility of pyridazinone-related compounds in industrial applications (A. Bousskri et al., 2015).
properties
IUPAC Name |
2-[2-[3-(4-chlorophenyl)azepan-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-16-8-6-14(7-9-16)15-4-1-2-11-21(12-15)18(24)13-22-17(23)5-3-10-20-22/h3,5-10,15H,1-2,4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGSDKPODRTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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